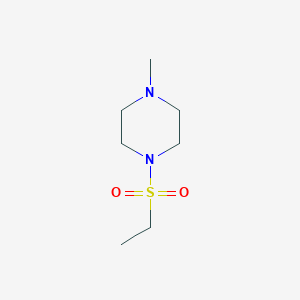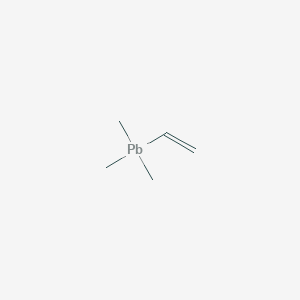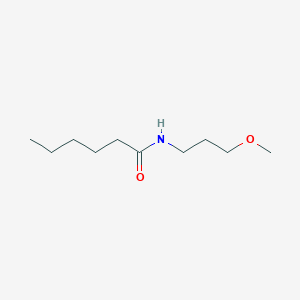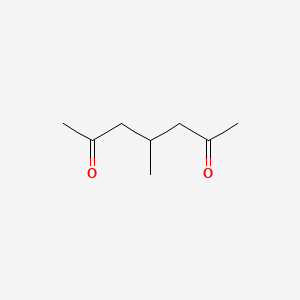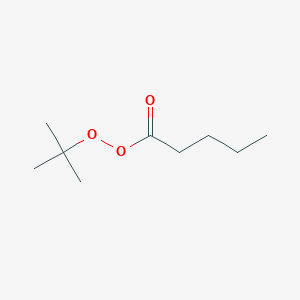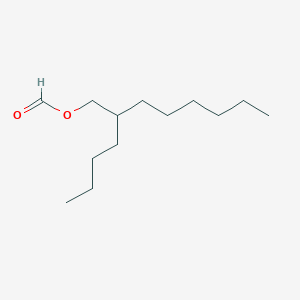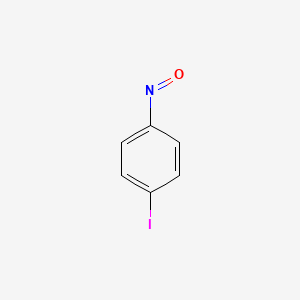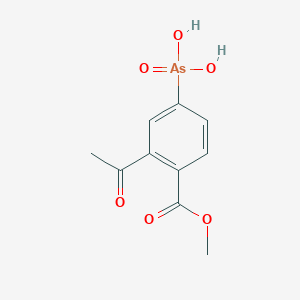
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C10H11AsO6. This compound contains an arsenic atom bonded to a phenyl ring, which is further substituted with acetyl and methoxycarbonyl groups. Organoarsenic compounds have been studied for their diverse applications in medicine, agriculture, and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid typically involves the reaction of 3-acetyl-4-methoxycarbonylphenylboronic acid with arsenic trioxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Acetyl-4-methoxycarbonylphenylboronic acid+As2O3→(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves multiple purification steps such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Acetyl-4-methoxycarbonylphenyl)arsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other organoarsenic compounds, which exert their effects by targeting specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid: An organoarsenic compound with similar structural features but different functional groups.
Roxarsone: Another organoarsenic compound used in veterinary medicine.
Arsenic trioxide: A well-known arsenic compound with significant therapeutic applications.
Uniqueness
(3-Acetyl-4-methoxycarbonylphenyl)arsonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxycarbonyl groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
5430-39-7 |
|---|---|
Fórmula molecular |
C10H11AsO6 |
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
(3-acetyl-4-methoxycarbonylphenyl)arsonic acid |
InChI |
InChI=1S/C10H11AsO6/c1-6(12)9-5-7(11(14,15)16)3-4-8(9)10(13)17-2/h3-5H,1-2H3,(H2,14,15,16) |
Clave InChI |
AZLWVRXXVZUZCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)[As](=O)(O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
